An In-depth Technical Guide to the Molecular Structure of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
An In-depth Technical Guide to the Molecular Structure of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a core component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2][3] This document synthesizes theoretical knowledge and experimental data from analogous structures to elucidate the key structural features, spectroscopic characteristics, and potential chemical reactivity of this specific derivative. Detailed methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers engaged in the design and development of novel quinoxalinone-based therapeutic agents.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their versatile pharmacological profile includes antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities.[1][2][3][4] The planar structure of the quinoxaline ring system allows for effective intercalation with biological macromolecules, such as DNA, making it a privileged scaffold in drug design.[5] The introduction of a hydrazino group at the 3-position and a methyl group at the N-1 position of the 2(1H)-quinoxalinone core can significantly modulate the compound's physicochemical properties and biological activity, making 3-Hydrazino-1-methyl-2(1H)-quinoxalinone a molecule of considerable scientific interest.
Synthesis and Molecular Architecture
The synthesis of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone is predicated on the well-established reactivity of quinoxaline-2,3-diones. The most direct and efficient route involves the hydrazinolysis of a corresponding precursor, 1-methyl-1,4-dihydroquinoxaline-2,3-dione. This reaction is a nucleophilic substitution at a carbonyl carbon, where hydrazine displaces one of the carbonyl oxygens.
Synthetic Protocol: Hydrazinolysis of 1-methyl-1,4-dihydroquinoxaline-2,3-dione
The conversion of 1-methyl-1,4-dihydroquinoxaline-2,3-dione to 3-Hydrazino-1-methyl-2(1H)-quinoxalinone is achieved by treatment with hydrazine hydrate.[3] This reaction is typically performed under reflux conditions, and the product can be isolated upon cooling and filtration.
Experimental Protocol:
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Reactant Preparation: A mixture of 1-methyl-1,4-dihydroquinoxaline-2,3-dione and an excess of hydrazine hydrate is prepared in a suitable solvent, such as water or ethanol.
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Reaction: The mixture is heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate, 3-Hydrazino-1-methyl-2(1H)-quinoxalinone, is collected by filtration.
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Purification: The crude product is washed with a cold solvent (e.g., water or ethanol) and can be further purified by recrystallization to yield the final compound.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
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Aromatic Protons: The four protons on the benzene ring of the quinoxalinone core will typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
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N-Methyl Protons: The methyl group attached to the nitrogen at position 1 will present as a sharp singlet, likely in the range of δ 3.5-4.0 ppm.
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Hydrazino Protons: The protons of the hydrazino group (-NH-NH₂) will appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. The -NH- proton is expected to be downfield, while the -NH₂ protons will be more upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the carbon framework of the molecule.
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Carbonyl Carbon: The carbonyl carbon (C=O) at the 2-position is expected to resonate significantly downfield, typically in the range of δ 150-160 ppm.[6]
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Aromatic and Heterocyclic Carbons: The carbons of the quinoxalinone ring system will appear in the aromatic region (δ 110-150 ppm).[6]
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N-Methyl Carbon: The carbon of the N-methyl group will be observed in the aliphatic region, typically around δ 30-40 ppm.
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 140 |
| N-CH₃ | 3.5 - 4.0 (s) | 30 - 40 |
| C=O | - | 150 - 160 |
| C-NHNH₂ | - | ~145-155 |
| -NH- | Broad singlet (variable) | - |
| -NH₂ | Broad singlet (variable) | - |
Table 1: Predicted NMR Spectroscopic Data for 3-Hydrazino-1-methyl-2(1H)-quinoxalinone. (s = singlet, m = multiplet)
Diagram of the Molecular Structure with Key NMR Correlations:
Caption: Predicted key proton environments for NMR analysis. (Note: A placeholder for an image of the molecular structure is included and would need to be replaced with an actual image for a final document).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
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N-H Stretching: The N-H stretching vibrations of the hydrazino group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹.
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C-H Stretching: The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the quinoxalinone ring is expected in the region of 1650-1680 cm⁻¹.[2][6]
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings will appear in the 1400-1620 cm⁻¹ region.[2][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| C=O Stretch | 1650 - 1680 | Strong |
| C=N / C=C Stretch | 1400 - 1620 | Medium-Strong |
Table 2: Predicted FTIR Absorption Bands for 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
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Fragmentation Pattern: The fragmentation of quinoxalinone hydrazones can be complex. Common fragmentation pathways may include the loss of the hydrazino group, cleavage of the quinoxalinone ring, and loss of the N-methyl group. The analysis of these fragments can provide further confirmation of the molecular structure.
Potential Applications and Future Directions
The incorporation of a hydrazino moiety into the quinoxalinone scaffold opens up avenues for further chemical modifications, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. These modifications can lead to the development of new compounds with enhanced biological activities. Given the known pharmacological profile of quinoxalinones, 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives are promising candidates for investigation in several therapeutic areas:
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Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity.
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Antimicrobial Agents: The quinoxalinone core is present in several natural and synthetic antimicrobial compounds.
-
Enzyme Inhibitors: The structural features of this molecule make it a potential candidate for targeting various enzymes involved in disease pathways.
Further research should focus on the comprehensive experimental characterization of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone to validate the predicted structural and spectroscopic properties. Elucidation of its crystal structure through X-ray crystallography would provide definitive insights into its three-dimensional conformation. Moreover, systematic derivatization and biological screening are warranted to explore its full therapeutic potential.
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